molecular formula C7H12N4O2 B3362727 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006950-61-3

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3362727
CAS No.: 1006950-61-3
M. Wt: 184.2 g/mol
InChI Key: KXNWEYIERAXIBS-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is a nitro-substituted pyrazole derivative featuring a propan-1-amine side chain. The nitro group at the 3-position and methyl group at the 5-position on the pyrazole ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-6-5-7(11(12)13)9-10(6)4-2-3-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNWEYIERAXIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 5-position of the pyrazole ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products Formed

    Reduction: 3-(5-methyl-3-amino-1H-pyrazol-1-yl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The amine group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives with Propan-1-amine Side Chains

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight Key Properties/Applications Source
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine 5-methyl, 3-nitro C₇H₁₁N₅O₂ 209.21 (calc.) High electrophilicity; potential pharmaceutical intermediate
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine 5-methyl C₇H₁₃N₃ 187.67 Lower reactivity; used in ligand synthesis
3-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine 3-CF₃, cyclopentane-fused C₁₀H₁₄F₃N₃ 249.23 Enhanced lipophilicity; CNS drug candidates
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine 1-methyl, 4-position C₇H₁₃N₃ 139.20 Irritant; used in organic synthesis

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, methyl or trifluoromethyl groups (e.g., in ) enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Steric Effects: Cyclopentane-fused pyrazoles (e.g., ) introduce steric hindrance, affecting binding affinity in receptor-targeted applications.

Biological Activity

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine, with the CAS number 1006950-61-3, is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7_7H12_{12}N4_4O2_2, with a molecular weight of approximately 184.2 g/mol. The compound is characterized by the presence of a pyrazole ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving novel pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. One study reported that specific pyrazole derivatives exhibited notable antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Anticancer Properties

Pyrazole derivatives are being explored for their anticancer properties. Compounds have been identified that inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines such as MCF-7. The mechanism often involves the inhibition of key enzymes involved in cancer progression . For example, one derivative showed an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antiproliferative activity .

The biological activity of this compound can be attributed to its ability to act on various molecular targets:

  • Inhibition of Cyclooxygenases (COX) : Pyrazole derivatives can inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
  • Monoamine Oxidase Inhibition : Some studies have indicated that pyrazole compounds can act as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications for mood disorders .
  • Antioxidant Activity : The presence of nitro groups in the structure may contribute to antioxidant properties, helping mitigate oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) .
Burguete et al. (2016)Reported antibacterial activity against E. coli and S. aureus, emphasizing structural importance for efficacy .
Chovatia et al. (2020)Investigated anti-tubercular properties; certain compounds showed promising results against Mycobacterium tuberculosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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